molecular formula C11H14S B14445463 {[(But-3-en-2-yl)sulfanyl]methyl}benzene CAS No. 75238-62-9

{[(But-3-en-2-yl)sulfanyl]methyl}benzene

Katalognummer: B14445463
CAS-Nummer: 75238-62-9
Molekulargewicht: 178.30 g/mol
InChI-Schlüssel: VUNVVSFCYUGONX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(But-3-en-2-yl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a but-3-en-2-yl group attached via a sulfanyl (thioether) linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(But-3-en-2-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with but-3-en-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: {[(But-3-en-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

{[(But-3-en-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which {[(But-3-en-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl sulfide: Similar structure but lacks the but-3-en-2-yl group.

    Phenylthioethane: Contains a thioether linkage but with a different alkyl group.

    Butylbenzene: Similar alkyl group but lacks the sulfanyl linkage.

Uniqueness

{[(But-3-en-2-yl)sulfanyl]methyl}benzene is unique due to the presence of both the but-3-en-2-yl group and the sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

75238-62-9

Molekularformel

C11H14S

Molekulargewicht

178.30 g/mol

IUPAC-Name

but-3-en-2-ylsulfanylmethylbenzene

InChI

InChI=1S/C11H14S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3

InChI-Schlüssel

VUNVVSFCYUGONX-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)SCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.